HIV-1 Reverse Transcriptase Inhibition: AZT-TP Km and Kinetic Binding Parameters
AZT-TP acts as a chain-terminating substrate for HIV-1 reverse transcriptase (RT), competing with natural TTP. Kinetic analysis reveals a Km for AZTTP of 110 nM on a poly(rA)-oligo(dT)16 template-primer system [1]. Unlike dideoxythymidine triphosphate (ddTTP), AZTTP exhibits a biphasic incorporation time course characterized by an initial burst phase followed by a slower steady-state phase with a kcat of 0.42 min⁻¹ [1]. This kinetic behavior indicates a two-step binding mechanism for the template-primer complex that is specific to AZT-TP and not shared by all chain terminators, establishing it as a mechanistically distinct tool compound.
| Evidence Dimension | HIV-1 RT substrate affinity (Km) and turnover (kcat) |
|---|---|
| Target Compound Data | Km = 110 nM; kcat = 0.42 min⁻¹ |
| Comparator Or Baseline | ddTTP (comparator) on same system; natural dTTP incorporation as baseline |
| Quantified Difference | Km for AZTTP is lower than its equilibrium dissociation constant (1200 nM), indicating a unique binding isomerization step not observed with ddTTP |
| Conditions | HXB2R HIV-1 RT, poly(rA)-oligo(dT)16 homopolymeric template-primer system, steady-state kinetic analysis |
Why This Matters
This kinetic signature is essential for studies investigating the molecular basis of processive vs. distributive RT inhibition and for modeling drug-target residence time.
- [1] Reardon JE. Human immunodeficiency virus type 1 reverse transcriptase: 3′-azidodeoxythymidine 5′-triphosphate inhibition indicates two-step binding for template-primer. J Biol Chem. 1995;270(17):10373-10380. View Source
